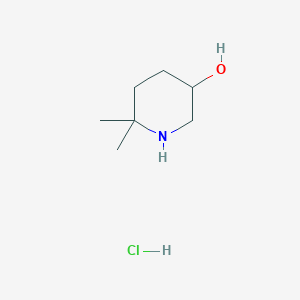![molecular formula C22H21NO7S B2884328 9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946293-56-7](/img/structure/B2884328.png)
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H21NO7S and its molecular weight is 443.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermosetting Polymers
Research on similar compounds, such as 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, has shown applications in the development of thermosetting polymers. These compounds are synthesized through reactions involving benzoxazine and coumarin rings, and exhibit properties like photodimerization and thermal ring-opening reactions. Such materials are significant in the field of polymer chemistry due to their thermal behavior and potential industrial applications (Kiskan & Yagcı, 2007).
Synthetic Organic Chemistry
In synthetic organic chemistry, compounds like 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine, derived from similar reactions, are notable. They have been used to create triphenylene-o-dicarboxylic derivatives, illustrating their utility in complex organic syntheses (Nicolaides et al., 1996).
Epoxy Resin Development
Another application is found in the development of epoxy resins. For instance, benzoxazines with tolyl, p-hydroxyphenyl, or p-carboxyphenyl linkages have been synthesized and used to create thermosets with unique properties. These compounds are pivotal in materials science, especially for creating high-performance materials with specific thermal and mechanical properties (Lin et al., 2009).
Flame Retardancy in Polymers
Additionally, derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), which are structurally related to the queried compound, have been extensively studied for their role in enhancing flame retardancy of polymers. These additives significantly improve the safety aspects of polymers used in various industries (Xu et al., 2015).
Fluorescence Probes in Biological Research
Compounds structurally similar to the queried molecule have been used in the development of novel fluorescence probes. These probes, like HPF and APF, are crucial in detecting reactive oxygen species in biological research, providing tools for understanding cellular processes and disease mechanisms (Setsukinai et al., 2003).
Agricultural Chemistry
In the field of agricultural chemistry, benzoxazinones and related compounds, which share a similar chemical backbone with the queried compound, have been studied for their allelopathic properties. These substances are known for their potential in pest control and crop protection, highlighting their importance in sustainable agriculture (Macias et al., 2006).
Eigenschaften
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7S/c1-27-18-4-2-3-5-19(18)30-20-11-28-22-15(21(20)24)6-7-17-16(22)10-23(13-29-17)14-8-9-31(25,26)12-14/h2-7,11,14H,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPKWLNRNIYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)
![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)
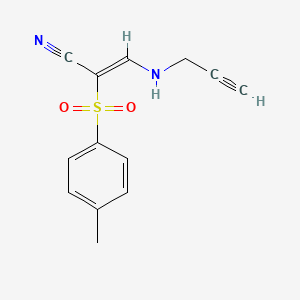
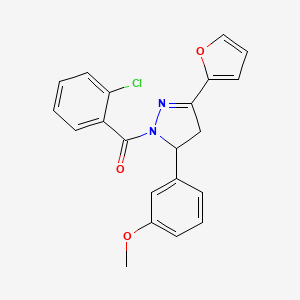
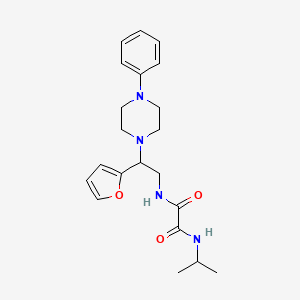
![(Z)-3-(phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2884255.png)
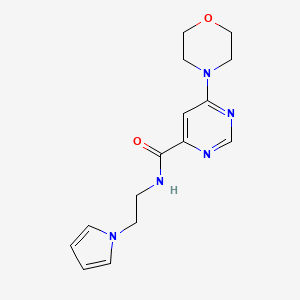

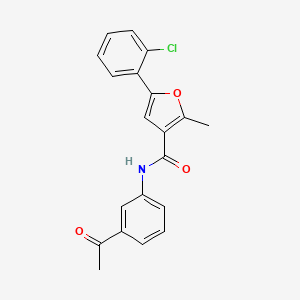
![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)

